

# Milademetan Tosylate Hydrate: A Technical Overview of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Milademetan (also known as RAIN-32) is an oral, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein interaction.[1][2] In cancers with wild-type TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in turn leads to the degradation of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, milademetan is designed to restore p53 function, leading to cell-cycle arrest and apoptosis in cancer cells.[1][3][4] This document provides a comprehensive summary of the early-phase clinical trial results for **milademetan tosylate hydrate**, focusing on quantitative data, experimental protocols, and key biological pathways.

# Mechanism of Action: The MDM2-p53 Signaling Pathway

Milademetan's therapeutic rationale is centered on the reactivation of the p53 tumor suppressor pathway. In normal cells, MDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation.[3][5] In certain cancers, MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent inactivation of p53, even when the TP53 gene itself is not mutated.[1][6] Milademetan competitively binds to MDM2 at the p53-binding pocket, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes



p53, allowing it to accumulate and transcriptionally activate its downstream target genes, which ultimately results in cell cycle arrest and apoptosis.[3][5]



Click to download full resolution via product page

Milademetan's Mechanism of Action

### **Early-Phase Clinical Trial Data**

Milademetan has been evaluated in several early-phase clinical trials, including a Phase 1 dose-escalation study, the Phase 2 MANTRA-2 basket trial, and the Phase 3 MANTRA trial.



Table 1: Efficacy Results from Phase 1 and Phase 2

(MANTRA-2) Trials

| Clinical<br>Trial                                  | Patient Populatio n                               | N   | Objective<br>Respons<br>e Rate<br>(ORR) | Best<br>Overall<br>Respons<br>e                          | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|----------------------------------------------------|---------------------------------------------------|-----|-----------------------------------------|----------------------------------------------------------|-------------------------------------|-----------------------------------------------------|
| Phase 1[2]<br>[7][8]                               | All Advanced Solid Tumors/Ly mphomas              | 107 | -                                       | -                                                        | 45.8%<br>(95% CI:<br>36.1-55.7)     | 4.0 months<br>(95% CI:<br>3.4-5.7)                  |
| Dedifferenti<br>ated<br>Liposarco<br>ma<br>(DDLPS) | 53                                                | -   | -                                       | 58.5%<br>(95% CI:<br>44.1-71.9)                          | 7.2 months<br>(95% CI:<br>3.8-10.1) |                                                     |
| DDLPS<br>(Recomme<br>nded<br>Phase 2<br>Dose)      | 16                                                | -   | -                                       | 62.0%<br>(95% CI:<br>35.4-84.8)                          | 7.4 months<br>(95% CI:<br>1.8-14.6) | _                                                   |
| MANTRA-2<br>(Phase 2)<br>[1][6]                    | MDM2-<br>amplified,<br>TP53-WT<br>Solid<br>Tumors | 31  | 19.4%<br>(6/31)                         | 1<br>confirmed<br>PR (3.2%),<br>5<br>unconfirme<br>d PRs | -                                   | 3.5 months<br>(95% CI:<br>1.8-3.7)                  |

**Table 2: Topline Efficacy Results from the Phase 3 MANTRA Trial** 



| Clinical<br>Trial              | Patient<br>Populatio<br>n                          | Treatmen<br>t Arms | N  | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Hazard<br>Ratio<br>(HR)         | p-value |
|--------------------------------|----------------------------------------------------|--------------------|----|-----------------------------------------------------|---------------------------------|---------|
| MANTRA<br>(Phase 3)<br>[9][10] | Dedifferenti<br>ated<br>Liposarco<br>ma<br>(DDLPS) | Milademet<br>an    | 87 | 3.6 months                                          | 0.89 (95%<br>CI: 0.61-<br>1.29) | 0.53    |
| Trabectedi<br>n                | 88                                                 | 2.2 months         |    |                                                     |                                 |         |

**Table 3: Common Treatment-Emergent Adverse Events** 

(TEAEs) (Grade 3/4)

| Clinical Trial               | Patient Population                         | Adverse Event        | Milademetan<br>Arm (%) | Trabectedin<br>Arm (%) |
|------------------------------|--------------------------------------------|----------------------|------------------------|------------------------|
| Phase 1 (All<br>Patients)[2] | Advanced Solid<br>Tumors/Lympho<br>mas     | Thrombocytopeni<br>a | 29.0                   | N/A                    |
| Neutropenia                  | 15.0                                       | N/A                  | _                      |                        |
| Anemia                       | 13.1                                       | N/A                  |                        |                        |
| MANTRA (Phase<br>3)          | Dedifferentiated<br>Liposarcoma<br>(DDLPS) | Thrombocytopeni<br>a | 39.5                   | Not Reported           |
| Neutropenia                  | 25.5                                       | Not Reported         | _                      |                        |
| Anemia                       | 18.6                                       | Not Reported         |                        |                        |

## **Experimental Protocols**



## Phase 1 Dose-Escalation and Expansion Study (NCT01877382)

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) and schedule of milademetan, and to evaluate its safety, pharmacokinetics, and preliminary efficacy.[7][8][11]
- Patient Population: Patients with advanced solid tumors or lymphomas. A dose-expansion cohort focused on patients with dedifferentiated liposarcoma.[2][7]
- Methodology: This was a first-in-human, open-label, dose-escalation and dose-expansion study.[2][7] Patients received milademetan orally once daily across four different schedules in 28-day cycles:
  - Days 1-21
  - Days 1-28
  - Days 1-7
  - Days 1-3 and 15-17[2][7]
- Dose Escalation: Doses ranged from 15 mg to 340 mg once daily.[2]
- Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs).
- Secondary Outcome Measures: Tumor response, pharmacokinetics, and pharmacodynamics.
- Results: The recommended Phase 2 dose and schedule was determined to be 260 mg once daily on days 1-3 and 15-17 every 28 days.[2][7] This intermittent dosing schedule was found to mitigate dose-limiting hematologic toxicities while maintaining efficacy.[2][7]





Click to download full resolution via product page

Phase 1 Clinical Trial Workflow

#### Phase 2 MANTRA-2 Basket Study (NCT05012397)

- Objective: To evaluate the safety and efficacy of milademetan in patients with advanced or metastatic solid tumors with MDM2 gene amplification (copy number ≥ 8) and wild-type TP53.[1][12]
- Patient Population: Patients with various advanced solid tumors refractory to standard therapy, harboring MDM2 amplification and wild-type TP53.[1][12] The most common malignancies included biliary tract, sarcoma, and breast cancer.[1]



- Methodology: This was a multicenter, single-arm, open-label basket study.[12] Patients
  received milademetan at the recommended Phase 2 dose of 260 mg orally once daily on
  days 1-3 and 15-17 of each 28-day cycle.[1]
- Primary Outcome Measure: Objective Response Rate (ORR).[1][6]
- Secondary Outcome Measures: Progression-Free Survival (PFS) and adverse events.[1][6]

#### Phase 3 MANTRA Registrational Trial (NCT04979442)

- Objective: To compare the efficacy and safety of milademetan versus trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma.[10][13]
- Patient Population: Patients aged 18 years or older with histologically confirmed unresectable or metastatic DDLPS.[10]
- Methodology: This was a randomized, multicenter, open-label, registrational trial.[10][13] Patients were randomized 1:1 to receive either:
  - Milademetan: 260 mg orally once daily on days 1-3 and 15-17 of each 28-day cycle.
  - Trabectedin: 1.5 mg/m² as a 24-hour intravenous infusion once every 3 weeks.[10]
- Primary Outcome Measure: Progression-Free Survival (PFS) by blinded independent central review.[9][13]
- Secondary Outcome Measures: Overall survival, investigator-assessed PFS, ORR, duration
  of response, disease control rate, safety, and patient-reported outcomes.[10][13]
- Results: The trial did not meet its primary endpoint of a statistically significant improvement in PFS for milademetan compared to trabectedin.[9][10]

### Conclusion

Early-phase clinical trials of milademetan have established a manageable safety profile and demonstrated preliminary antitumor activity in patients with MDM2-amplified, TP53 wild-type solid tumors, particularly in dedifferentiated liposarcoma. The Phase 1 study successfully identified an intermittent dosing schedule that mitigated hematologic toxicity. While the Phase 2



MANTRA-2 trial showed promising responses in a basket population, the Phase 3 MANTRA trial in DDLPS did not meet its primary endpoint for progression-free survival when compared to the standard of care. These findings suggest that while milademetan can achieve responses, they may be short-lived in some refractory solid tumors.[1][6] Future research may focus on combination strategies and further biomarker refinement to enhance the durability of clinical benefit.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas -The ASCO Post [ascopost.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 10. onclive.com [onclive.com]
- 11. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]







- 13. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Milademetan Tosylate Hydrate: A Technical Overview of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565823#early-phase-clinical-trial-results-formilademetan-tosylate-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com